4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline
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Overview
Description
4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline is a complex organic compound that features a piperidine and piperazine ring structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline typically involves multiple steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-Boc-4-piperidone.
Formation of Piperazine Derivative: The protected piperidine is then reacted with piperazine to form the intermediate compound.
Introduction of Aniline Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of DNA-binding proteins and transcription factors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA-binding proteins, influencing transcriptional activity and cellular processes . Additionally, its structural features allow it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline is unique due to its dual piperidine and piperazine ring structure, which provides distinct chemical and biological properties. This dual ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C22H36N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
tert-butyl 4-[[4-[(4-aminophenyl)methyl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H36N4O2/c1-22(2,3)28-21(27)26-10-8-19(9-11-26)17-25-14-12-24(13-15-25)16-18-4-6-20(23)7-5-18/h4-7,19H,8-17,23H2,1-3H3 |
InChI Key |
JTWNVOMPHKOLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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